Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester
Overview
Description
It is a white to yellow crystalline powder with a sweet, vanilla-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester typically involves the methylation of vanillin. The reaction is carried out by treating vanillin with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Vanillin is dissolved in methanol.
- Sulfuric acid is added to the solution as a catalyst.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Vanillin: The parent compound of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester, with similar aromatic properties.
Ethyl vanillin: An ethylated derivative with a stronger vanilla flavor.
Methyl salicylate: Another ester with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its sweet, vanilla-like odor makes it valuable in the flavor and fragrance industry, while its potential biological activities make it a subject of interest in scientific research.
Properties
IUPAC Name |
methyl 5-hydroxy-2-propan-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDXBPCCNRIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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